molecular formula C17H21ClN4O B6444026 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine CAS No. 2549024-50-0

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine

Cat. No.: B6444026
CAS No.: 2549024-50-0
M. Wt: 332.8 g/mol
InChI Key: HRUXPQLWYRKBLG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. The piperidine ring at position 2 is further modified with a 3-chloropyridin-4-yloxymethyl group. The molecular formula is inferred as C₁₇H₂₀ClN₅O (based on substitution patterns), with a molecular weight of approximately 353.83 g/mol.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-12-9-13(2)21-17(20-12)22-7-4-14(5-8-22)11-23-16-3-6-19-10-15(16)18/h3,6,9-10,14H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUXPQLWYRKBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a series of reactions to introduce the desired functional groups. This may involve halogenation, nitration, or other electrophilic aromatic substitution reactions.

    Coupling with Piperidine: The chloropyridine intermediate is then reacted with piperidine under basic conditions to form the piperidine-substituted pyridine.

    Formation of the Pyrimidine Core: The final step involves the cyclization of the piperidine-substituted pyridine with appropriate reagents to form the pyrimidine core. This step may require the use of strong bases or acids and elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s properties may be explored for applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins to modulate their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with three analogs from the evidence:

Property Target Compound BK80322 Compound from Compound from
Core Structure 4,6-Dimethylpyrimidine 4,6-Dimethylpyrimidine 4,6-Dimethylpyrimidine 4,6-Dimethylpyrimidine
Substituent at Position 2 Piperidine with 3-chloropyridin-4-yloxymethyl Piperidine with 5,6-dimethylpyrimidin-4-yloxymethyl Piperazine with 5-chloro-2-thienylmethyl Anilino-sulfonyl-chloro-iminomethyl
Molecular Formula C₁₇H₂₀ClN₅O (inferred) C₁₈H₂₅N₅O C₂₀H₂₉Cl₂N₅S C₂₀H₂₀ClN₅O₂S
Molecular Weight (g/mol) ~353.83 327.42 442.45 421.92
Key Functional Groups Chloropyridinyloxy, piperidine Dimethylpyrimidinyloxy, piperidine Thienylchloride, piperazine Sulfonyl, chloro-anilino

Functional Group Impact on Bioactivity

  • Target Compound vs. This could improve target binding affinity but reduce metabolic stability due to increased lipophilicity .
  • Target Compound vs. However, the 5-chloro-2-thienyl group may alter π-π stacking interactions compared to the chloropyridinyl group .
  • Target Compound vs. Compound: The sulfonyl and anilino groups in ’s compound introduce steric bulk and polarity, likely reducing membrane permeability compared to the target compound’s simpler substituents .

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